molecular formula C16H19N5O3 B2947711 2-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2034251-13-1

2-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2947711
CAS No.: 2034251-13-1
M. Wt: 329.36
InChI Key: ZLUFVUFFYAYEBJ-UHFFFAOYSA-N
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Description

2-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is an intriguing compound within the field of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step procedures. Starting with 6-methylpyridazine, which undergoes substitution reactions to introduce the piperidine and pyridazinone groups. Optimized reaction conditions such as temperature, solvents, and catalysts are vital for the successful formation of the compound.

Industrial Production Methods

For industrial-scale production, standard procedures often include batch synthesis in reactors, where precise control of reaction parameters ensures high yield and purity. Commonly used methods involve robust purification techniques like crystallization and chromatography to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

The compound is known to participate in a variety of chemical reactions, including but not limited to:

  • Oxidation: : Introduction of oxygen functionalities.

  • Reduction: : Gain of hydrogen atoms or loss of oxygen atoms.

  • Substitution: : Replacement of one group with another in the molecule.

Common Reagents and Conditions

Typical reagents involved include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Conditions such as pH, temperature, and solvent choice play a crucial role in determining the reaction pathways and products formed.

Major Products

The major products of these reactions often retain the core pyridazinone structure while gaining new functional groups that enhance the compound’s properties for specific applications.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one serves as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.

Biology

The compound's interactions with biological molecules make it a subject of interest in biochemical research, where it can be used to probe enzyme activities or to understand metabolic pathways.

Medicine

In medicinal chemistry, the compound shows promise as a lead compound for developing new drugs, particularly for diseases where modulation of specific biological pathways is required.

Industry

The compound's unique properties make it valuable in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one exerts its effects typically involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, which the compound can bind to or modify, thereby influencing the biological pathways they regulate.

Comparison with Similar Compounds

Similar Compounds

  • 2-pyridazinone derivatives: : Share the pyridazinone core but vary in their side chains and functional groups.

  • Piperidine-based compounds: : Similar piperidine ring but different core structures.

Uniqueness

What sets 2-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one apart is its combination of the pyridazinone core and the piperidine ring, providing a distinct set of properties and applications not typically seen in its analogs.

This compound stands out for its multifaceted applications and chemical versatility. Whether in a research lab or industrial setting, its influence on modern science and industry is undeniably significant.

Properties

IUPAC Name

2-[2-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-12-6-7-14(19-18-12)24-13-4-3-9-20(10-13)16(23)11-21-15(22)5-2-8-17-21/h2,5-8,13H,3-4,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUFVUFFYAYEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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